(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits a diverse range of chemical and biological properties. Its molecular structure features an integration of bromine, methoxyphenyl, pyrimidinyl, and pyrrolidinyl groups, making it a unique subject of study for chemists and researchers across various fields.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(24-3)4-5-16(15)19/h4-5,8-9,14H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWDZPWUHUFYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Initial steps may include the bromination of methoxybenzene, followed by the functionalization of pyrrolidine and pyrimidine derivatives. Key reaction conditions often include the use of catalysts such as palladium or copper and organic solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific details on large-scale industrial production may vary, it generally involves optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Halogen exchange or nucleophilic substitution can occur, facilitated by the presence of the bromine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) in dry ether.
Substitution: : Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with other functional groups like hydroxyl or amine groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structural features. The presence of the pyrimidine and pyrrolidine rings suggests potential activity as a G protein-coupled receptor (GPCR) modulator. GPCRs are crucial targets in drug discovery, involved in various physiological processes.
Case Study:
Research indicates that derivatives of pyrimidine exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. For instance, compounds with similar structures have been studied for their ability to inhibit specific cancer cell lines, demonstrating the potential of this compound as an anticancer agent .
Synthesis Methodologies
The synthesis of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through several methodologies:
-
Stepwise Synthesis : Involves the sequential formation of the phenyl and pyrrolidine components followed by coupling reactions.
- Reagents : Common reagents include bromo-substituted phenols, pyrrolidine derivatives, and coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) for amide bond formation.
Table 1: Synthesis Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-Bromo-5-methoxyphenol + Pyrrolidine | Reflux in DMF | Intermediate A |
| 2 | Intermediate A + 4,6-Dimethylpyrimidin-2-yloxy | EDC coupling | Target Compound |
The biological activity of this compound is primarily linked to its interaction with enzyme systems and receptors. Preliminary studies suggest it may act on:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Case Study:
A study exploring similar compounds showed that modifications on the pyrimidine ring enhanced selectivity towards certain kinases involved in cancer progression . This indicates that further exploration of this compound could yield valuable insights into its therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptor sites, altering biochemical pathways and cellular responses. These interactions can modulate activity in pathways related to metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Bromo-5-methylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Compared to its analogs, (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits a unique combination of bromine and methoxy functional groups, which can significantly influence its reactivity and interaction with biological targets. This distinct structure may offer advantages in specificity and potency in various applications.
Biological Activity
The compound (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 2034497-96-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features:
- A bromo group at the 2-position of a methoxy-substituted phenyl ring.
- A pyrrolidine moiety linked to a dimethylpyrimidine via an ether bond.
The compound has a molecular weight of 406.3 g/mol and exhibits unique reactivity due to its functional groups, which can influence its interaction with biological targets.
Research indicates that this compound may interact with various biological pathways by modulating enzyme activity or receptor functions. Its structure suggests potential interactions with:
- G Protein-Coupled Receptors (GPCRs) : These receptors are involved in numerous signaling pathways and could be targets for this compound's action .
- Phosphodiesterases (PDEs) : Similar compounds have shown inhibitory effects on PDEs, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits significant antimicrobial properties. In vitro testing against various bacterial strains has shown promising results:
- Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy against Gram-positive and Gram-negative bacteria.
- Compounds structurally similar to this one have demonstrated activity comparable to standard antibiotics like ampicillin .
Anti-inflammatory Effects
Research on related compounds indicates potential anti-inflammatory effects, particularly through the inhibition of pro-inflammatory mediators. For instance, the compound may reduce eosinophil accumulation in lung tissue during allergic reactions, suggesting its utility in treating conditions like asthma .
Case Studies
- Study on PDE4 Inhibitors : A study evaluated various PDE4 inhibitors and found that compounds with similar structures to this compound exhibited significant anti-inflammatory effects in animal models .
- Antimicrobial Screening : Another study focused on synthesizing derivatives of pyrimidines and testing their antimicrobial activity. The results indicated that compounds containing similar functional groups showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Similarity | Antimicrobial Activity | PDE Inhibition |
|---|---|---|---|
| (2-Chloro-5-methoxyphenyl)(3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl)methanone | High | Moderate | Yes |
| (2-Bromo-5-methylphenyl)(3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl)methanone | Moderate | Low | No |
| (2-Bromo-5-methoxyphenyl)(3-(4,6-dimethylpyridin-2-yl)oxypyrrolidin-1-yl)methanone | High | High | Yes |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust reaction temperatures (80–120°C) to minimize side products.
- Use excess acyl chloride (1.2–1.5 eq) to drive the acylation reaction to completion .
Basic: Which analytical techniques are most reliable for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine protons at δ 6.5–7.2 ppm) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, critical for verifying stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 460.12) .
Basic: What are the key chemical reactions involving this compound?
Answer:
- Nucleophilic Substitution : The bromine atom undergoes SNAr with amines or thiols to form derivatives .
- Hydrolysis : The methoxy group can be demethylated under acidic conditions (e.g., HBr/AcOH) to yield phenolic intermediates .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids modify the aryl ring .
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyrimidine oxygen and methoxy group often form hydrogen bonds with active sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) indicate robust binding .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental setups .
- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers in IC₅₀ values .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate groups at the methoxy position to enhance aqueous solubility .
- Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to increase bioavailability .
- pH Adjustment : Dissolve in buffered solutions (pH 6.5–7.4) to stabilize the compound .
Advanced: How does structural modification affect biological activity compared to analogs?
Answer:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Bromine → Chlorine | Reduced cytotoxicity (IC₅₀ ↑ 2.5-fold) | |
| Methoxy → Ethoxy | Improved metabolic stability (t₁/₂ ↑ 3×) | |
| Pyrimidine → Pyridine | Loss of kinase inhibition (Ki > 10 µM) |
Advanced: What are the limitations of current experimental designs in studying this compound?
Answer:
- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour HSI studies) skews results. Mitigate via continuous cooling .
- Low Structural Diversity : Limited analogs in SAR studies reduce mechanistic insights. Expand libraries via combinatorial chemistry .
Advanced: How to validate reaction mechanisms for novel derivatives?
Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
- Kinetic Studies : Determine rate constants (k) via UV-Vis spectroscopy to distinguish SN1 vs. SN2 mechanisms .
Advanced: What are the degradation pathways under physiological conditions?
Answer:
- Oxidative Degradation : CYP450 enzymes metabolize the pyrrolidine ring, forming hydroxylated metabolites (LC-MS/MS detection) .
- Photodegradation : UV exposure cleaves the pyrimidine-ether bond (t₁/₂ = 4 hours under 254 nm light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
